molecular formula C19H23N5O B11243605 4-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

4-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B11243605
M. Wt: 337.4 g/mol
InChI Key: NEQPYRRNZPUNAQ-UHFFFAOYSA-N
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Description

4-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound that features a methoxy group, a tetrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the aniline and methoxy groups. Common synthetic routes may involve:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Aniline Moiety: This step often involves nucleophilic substitution reactions where the aniline group is introduced.

    Introduction of the Methoxy Group: This can be done via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of a nitro group would yield aniline derivatives.

Scientific Research Applications

4-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may be exploited in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring, for example, is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N-(4-NITROBENZYL)ANILINE
  • 4-METHOXY-N-(2-METHYLPENTAN-2-YL)ANILINE
  • 4-METHOXY-N-(1-METHYLCYCLOHEXYL)ANILINE

Uniqueness

4-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is unique due to the presence of the tetrazole ring, which imparts specific chemical properties and biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

4-methoxy-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C19H23N5O/c1-5-19(3,20-15-8-12-17(25-4)13-9-15)18-21-22-23-24(18)16-10-6-14(2)7-11-16/h6-13,20H,5H2,1-4H3

InChI Key

NEQPYRRNZPUNAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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